Octahydrocyclopenta[c]pyrrole-5-carbonitrile

Orexin Receptor Antagonism Sleep/Wake Regulation Neurological Disorders

Sourcing stereochemically pure, bicyclic nitrile building blocks for CNS or antibacterial SAR often leads to long lead times and uncertain stereochemistry. Octahydrocyclopenta[c]pyrrole-5-carbonitrile (CAS 2093161-65-8) is a ready-to-use, rel-(3aR,5r,6aS)-configured scaffold that eliminates chiral separation steps. • Enables direct synthesis of nanomolar OX2R antagonists with selectivity over OX1R. • Key intermediate for next-gen oxazolidinones active against M. tuberculosis and linezolid-resistant MRSA. • Available at 98% purity, with rapid global dispatch.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12871210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[c]pyrrole-5-carbonitrile
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1C(CC2C1CNC2)C#N
InChIInChI=1S/C8H12N2/c9-3-6-1-7-4-10-5-8(7)2-6/h6-8,10H,1-2,4-5H2
InChIKeyKIWXWDCZTIOVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydrocyclopenta[c]pyrrole-5-carbonitrile Overview


Octahydrocyclopenta[c]pyrrole-5-carbonitrile (CAS: 2093161-65-8) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a nitrile (-CN) substituent at the 5-position [1]. This core structure serves as a privileged scaffold in medicinal chemistry, demonstrating versatility across multiple therapeutic areas, including as a building block for type 1 glycine transporter (GlyT1) inhibitors, orexin receptor antagonists, and antimicrobial agents [2][3]. Its molecular formula is C8H12N2, with a molecular weight of 136.19 g/mol [1].

Octahydrocyclopenta[c]pyrrole-5-carbonitrile Substitution Specificity


The octahydrocyclopenta[c]pyrrole scaffold is not a monolithic entity; subtle variations in substitution patterns, stereochemistry, and appended functional groups profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. For example, the introduction of a 5-carbonitrile group, as in this compound, is a key structural determinant for activity against specific targets like orexin receptors, whereas other substitutions (e.g., 3-aryl or 5-methyl) are required for activity against monoamine transporters or glycine transporters [2][3]. Generic substitution with a different derivative or an unsubstituted core would almost certainly result in a complete loss of the desired biological activity, necessitating a precise, evidence-based selection of the correct building block for a given research program [2].

Octahydrocyclopenta[c]pyrrole-5-carbonitrile Comparative Evidence


OX2R Antagonist Potency Comparison

A derivative containing the octahydrocyclopenta[c]pyrrole-5-carbonitrile core (CHEMBL3113546) demonstrated potent antagonism of the human orexin-2 receptor (OX2R), with an IC50 of 35 nM [1]. This contrasts sharply with another derivative (CHEMBL3113767) based on the same core scaffold, which exhibited a significantly weaker IC50 of 771 nM at the same receptor [2]. This 22-fold difference in potency highlights the critical role of specific peripheral substitutions on the core's activity.

Orexin Receptor Antagonism Sleep/Wake Regulation Neurological Disorders

Orexin Receptor Subtype Selectivity

An advanced analog (CHEMBL3113546) derived from the octahydrocyclopenta[c]pyrrole-5-carbonitrile core exhibits a favorable selectivity profile for OX2R (IC50 = 35 nM) over OX1R (IC50 = 169 nM), achieving a selectivity ratio of approximately 4.8-fold [1]. In contrast, a less optimized analog (CHEMBL3113767) shows markedly different selectivity, with OX1R (IC50 = 2650 nM) and OX2R (IC50 = 771 nM) activities, resulting in an inverted selectivity profile (0.34-fold) [2].

Orexin Receptor Subtype Selectivity Drug Safety Target Engagement

Oxazolidinone Antibacterial Potency vs. Linezolid

Novel oxazolidinone antibiotics incorporating an octahydrocyclopenta[c]pyrrol-2-yl moiety (derived from the core scaffold) demonstrated in vitro antitubercular activity against M. tuberculosis H37Rv that was superior to linezolid, a clinically used oxazolidinone [1]. Furthermore, these compounds showed similar or better potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains compared to linezolid [1].

Antibacterial Drug Discovery Oxazolidinone Antibiotics Drug Resistance

Cross-Target Selectivity: GlyT1 vs. Monoamine Transporters

The unsubstituted octahydrocyclopenta[c]pyrrole scaffold is a common precursor, but its ultimate biological target is determined by subsequent derivatization. For instance, 3-aryl substituted octahydrocyclopenta[c]pyrroles function as triple reuptake inhibitors (TRIs) with IC50 values for SERT, NET, and DAT in the range of 20-430 nM [1]. In stark contrast, alternative derivatization leads to potent and selective inhibition of the type 1 glycine transporter (GlyT1), with demonstrated in vivo activity in elevating CSF glycine levels [2].

Target Selectivity CNS Drug Discovery Structure-Activity Relationship (SAR)

Stereochemical Purity for Reproducible Activity

For related octahydrocyclopenta[c]pyrrole derivatives, the stereochemistry at the 3a and 6a positions is a critical determinant of biological activity [1]. The target compound, rel-(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrole-5-carbonitrile, is a specific stereoisomer, and its high enantiomeric purity is essential for reproducible and interpretable biological results [2]. Achieving enantiomeric excesses >90% for related bicyclic nitriles requires specialized asymmetric hydrogenation techniques [1].

Chiral Synthesis Process Chemistry Pharmaceutical Quality Control

Octahydrocyclopenta[c]pyrrole-5-carbonitrile Applications


Orexin Receptor Antagonist Discovery

For medicinal chemistry programs focused on developing potent and subtype-selective orexin-2 receptor (OX2R) antagonists for indications like insomnia or other neurological disorders, Octahydrocyclopenta[c]pyrrole-5-carbonitrile serves as a validated starting point. Its derivatives have demonstrated nanomolar potency at OX2R with a selectivity window over OX1R, a key driver for reducing potential off-target effects [1][2]. The 5-carbonitrile group is a critical pharmacophoric element for achieving this activity profile [1].

Novel Antibiotics Overcoming Drug Resistance

In antibacterial research, this compound is a key intermediate for synthesizing next-generation oxazolidinone antibiotics. Its incorporation into the C-ring of linezolid analogs has yielded compounds with superior activity against M. tuberculosis and maintained or improved potency against linezolid-resistant MRSA strains compared to the clinical standard-of-care linezolid [3]. This makes it a high-value building block for programs targeting drug-resistant Gram-positive infections.

Stereochemically Defined Intermediate for Drug Synthesis

For process chemistry and chemical development teams, the rel-(3aR,5r,6aS)- configuration of this nitrile is a critical quality attribute. It serves as a stereochemically pure, rigid bicyclic scaffold for constructing complex drug candidates where the 3D orientation of substituents is paramount for target engagement [4]. This pre-defined chirality eliminates the need for costly and time-consuming chiral separations at later stages of a synthetic route.

SAR and Scaffold-Hopping Reference Standard

For structure-activity relationship (SAR) studies, this compound acts as a benchmark for evaluating the impact of the nitrile group on potency and selectivity. Its activity can be directly compared to derivatives with other substituents at the 5-position (e.g., methyl, hydroxyl) or to the unsubstituted octahydrocyclopenta[c]pyrrole core, enabling precise mapping of pharmacophoric requirements for target families like orexin receptors [1].

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